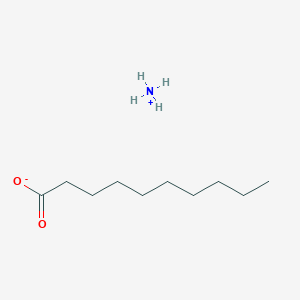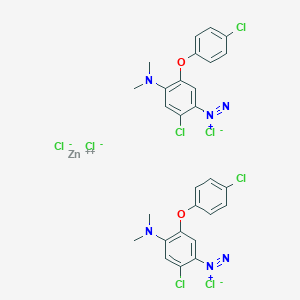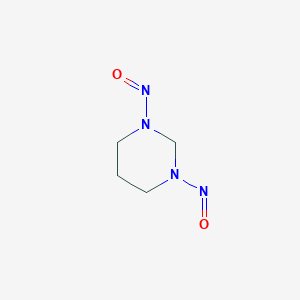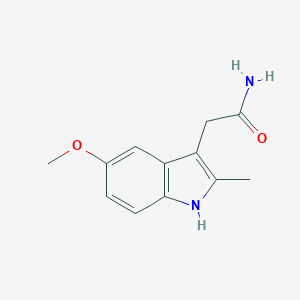
1,5-Naphthyridin-2-amine
Übersicht
Beschreibung
1,5-Naphthyridin-2-amine is a chemical compound that is part of the naphthyridine family, which is a group of compounds known for their heterocyclic structure containing two nitrogen atoms in a fused ring system similar to that of naphthalene. The compound has been the subject of various studies due to its potential applications in material science and pharmaceuticals.
Synthesis Analysis
The synthesis of naphthyridine derivatives has been explored in several studies. For instance, a synthetic approach for the synthesis of 1,8-naphthyridine-4(1H)-one derivatives was developed using a catalyst-free and Pd-supported tandem amination sequence, which is efficient for aliphatic amines and requires Pd-support for anilines . Another study identified the synthesis of 4-amino-1,5-naphthyridine by the reaction of potassium amide in liquid ammonia on 1,5-naphthyridine, although the 2-amino isomer was not detected .
Molecular Structure Analysis
The molecular structure of naphthyridine derivatives has been elucidated using various techniques. X-ray diffraction has been extensively used to determine the crystal structures of supramolecular salts and adducts formed by 5,7-dimethyl-1,8-naphthyridine-2-amine with various acids . These studies have highlighted the importance of hydrogen bonding and other non-covalent interactions in the formation of complex 3D structures.
Chemical Reactions Analysis
Naphthyridine compounds participate in a variety of chemical reactions, often forming supramolecular assemblies through classical hydrogen bonds and other noncovalent associations . The formation of these assemblies is driven by the interaction between the nitrogen-containing naphthyridine and carboxylic acids, resulting in a range of structures from 1D to 3D frameworks.
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthyridine derivatives have been studied in the context of their potential applications. For example, poly(5-amino-l-naphthol), a polymer derived from 5-amino-l-naphthol, exhibits redox properties that were investigated using in situ Raman spectroscopy, revealing the reversible transformation of amine units into imine groups upon oxidation . Additionally, aromatic poly(ester amide)s derived from naphthalene-containing bis(ester amine) have been synthesized, displaying high thermal stability and the ability to form flexible and tough films .
Wissenschaftliche Forschungsanwendungen
Hydrogen Bonding and Supramolecular Structures
1,5-Naphthyridin-2-amine demonstrates significant potential in forming hydrogen-bonded supramolecular structures. Studies on its hydrogen bonding capabilities with various acidic compounds have provided insights into its role in binding. For instance, it has been used to prepare anhydrous and hydrated multicomponent crystals with different acids, showcasing its ability to form diverse crystalline forms through hydrogen bonding in solution (Jin et al., 2010; Jin et al., 2011; Dong et al., 2017).
Synthesis and Applications
In terms of synthesis, 1,5-Naphthyridin-2-amine has been utilized in various innovative methodologies. An example includes the catalyst-free synthesis in an aqueous medium, which avoids the use of expensive catalysts and toxic solvents (Mukhopadhyay et al., 2011). Additionally, environmentally friendly methods like grindstone chemistry have been used for the synthesis of 1,6-naphthyridine derivatives, highlighting its potential in greener chemical processes (Hameed, 2015).
Ligand for Metal Complexes
1,5-Naphthyridin-2-amine also finds application as a ligand for metal complexes. Its ability to form bidentate and tridentate ligands for Ru(II) complexes, for instance, showcases its versatility in inorganic chemistry and potential applications in catalysis and materials science (Singh & Thummel, 2009).
Role in Heterocyclic Compound Synthesis
Furthermore, 1,5-Naphthyridin-2-amine is significant in the synthesis of heterocyclic nitrogen compounds, which have applications in synthetic organic chemistry and medicinal chemistry. It serves as a scaffold for a variety of biologically active compounds, highlighting its importance in drug development and other biological applications (Masdeu et al., 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
1,5-naphthyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-8-4-3-6-7(11-8)2-1-5-10-6/h1-5H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXADFXJVONWJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343378 | |
| Record name | 1,5-Naphthyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Naphthyridin-2-amine | |
CAS RN |
17965-80-9 | |
| Record name | 1,5-Naphthyridin-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17965-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Naphthyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-Naphthyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[(2,4-dichlorophenyl)methyl]-6-methoxy-1,3-benzothiazol-2-amine](/img/structure/B103441.png)






